molecular formula C9H3F7O B6292362 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone CAS No. 129322-84-5

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone

Cat. No. B6292362
CAS RN: 129322-84-5
M. Wt: 260.11 g/mol
InChI Key: LGNFQCVLPIXXCJ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, also known as TFTA, is a synthetic organic compound belonging to the class of fluoroacetophenones. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 87°C. TFTA is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has been used in a variety of scientific research applications. It has been used as a model compound to study the properties of fluoroacetophenones, and as a synthetic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has been used as a catalyst in the synthesis of complex molecules, including natural products, and as a ligand in coordination chemistry.

Mechanism of Action

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is an acylating agent that is used in a variety of chemical reactions. In a typical reaction, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone reacts with a nucleophile, such as an alcohol, to form an acylated product. This reaction is catalyzed by a base, such as sodium hydroxide, which helps to protonate the nucleophile and facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone have not been extensively studied. However, it is known that 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone can act as an acylating agent, and thus it is possible that it could interfere with normal biochemical and physiological processes. Additionally, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is a synthetic organic compound, and thus it has the potential to be toxic if ingested or inhaled.

Advantages and Limitations for Lab Experiments

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has several advantages as a synthetic intermediate for lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in the lab. However, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is a synthetic compound, and thus it has the potential to be toxic if handled improperly.

Future Directions

There are numerous potential future directions for research involving 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone. For example, further research could be conducted to explore the biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, as well as its potential toxicity. Additionally, more research could be done to explore the use of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone as a catalyst in the synthesis of complex molecules, and as a ligand in coordination chemistry. Finally, research could be conducted to explore new synthetic methods for the preparation of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, as well as new applications for this compound.

Synthesis Methods

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone can be synthesized from 4-trifluoromethylphenol and trifluoroacetic anhydride via a condensation reaction. In this reaction, the trifluoroacetic anhydride acts as an acylating agent, while the 4-trifluoromethylphenol acts as a nucleophile. The reaction proceeds via a nucleophilic attack of the phenol on the anhydride, followed by a dehydration step to form the desired product.

properties

IUPAC Name

1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O/c1-2(17)3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNFQCVLPIXXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone

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